molecular formula C8H3Cl2NO2S B8073698 4-Dichloromethylene-2-thiophen-2-yl-4h-oxazol-5-one

4-Dichloromethylene-2-thiophen-2-yl-4h-oxazol-5-one

Cat. No.: B8073698
M. Wt: 248.08 g/mol
InChI Key: BXUAGCRUXSFTSF-UHFFFAOYSA-N
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Description

4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is a chemical compound belonging to the oxazolone family This compound features a dichloromethylene group and a thiophen-2-yl moiety attached to the oxazol-5-one core structure

Properties

IUPAC Name

4-(dichloromethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2S/c9-6(10)5-8(12)13-7(11-5)4-2-1-3-14-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUAGCRUXSFTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(Cl)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclodehydration of 2-aminothiophene-2-carboxylic acid derivatives in the presence of chloroform and a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions at the chloromethylene group can introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Oxidized derivatives with different functional groups.

  • Reduction: : Reduced analogs with altered chemical properties.

  • Substitution: : Substituted derivatives with new functional groups.

Scientific Research Applications

4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Dichloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: is unique due to its specific structural features. Similar compounds include:

  • 2-Thiophen-2-yl-4H-oxazol-5-one: : Lacks the dichloromethylene group.

  • 4-Chloromethylene-2-thiophen-2-yl-4H-oxazol-5-one: : Has a single chlorine atom instead of two.

  • 4-Dichloromethylene-2-thiophen-2-yl-4H-pyrazol-5-one: : Features a pyrazol-5-one core instead of oxazol-5-one.

This compound .

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